Furazolium
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Overview
Description
Furazolium is a synthetic organic compound classified as a nitrofuran-derivative. It exhibits antibacterial activity against both Gram-positive and Gram-negative pathogens. Developed by Eaton Laboratories in the late 1960s, this compound was tested for its efficacy against skin infections but never reached clinical approval . The compound is known for its potential in treating various bacterial infections due to its unique chemical structure.
Preparation Methods
The synthesis of Furazolium involves several steps, starting with the preparation of the nitrofuran moiety. The general synthetic route includes the following steps:
Formation of the nitrofuran ring: This involves the reaction of a furan derivative with a nitro group.
Cyclization: The nitrofuran derivative undergoes cyclization to form the this compound structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Furazolium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: The nitro group in this compound can be reduced to an amine group under specific conditions.
Substitution: this compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Furazolium is used as a model compound in studies of nitrofuran derivatives.
Biology: It has been tested for its antibacterial properties against a range of pathogens.
Medicine: Although it never reached clinical approval, this compound has been investigated for its potential use in treating bacterial infections.
Industry: This compound’s antibacterial properties make it a candidate for use in industrial applications where microbial contamination is a concern
Mechanism of Action
Furazolium exerts its effects by binding to bacterial DNA, leading to the inhibition of monoamine oxidase. This interaction results in the formation of cross-links in the bacterial DNA, causing mutations and ultimately inhibiting bacterial growth. The compound’s mechanism of action involves the generation of free radicals that induce DNA damage .
Comparison with Similar Compounds
Furazolium is unique among nitrofuran derivatives due to its specific structure and antibacterial properties. Similar compounds include:
Furazolidone: Another nitrofuran derivative with similar antibacterial activity.
Nitrofurantoin: Used primarily for urinary tract infections.
Nitrofurazone: Known for its use in topical antibacterial treatments.
This compound stands out due to its specific molecular structure, which confers unique antibacterial properties not found in other nitrofuran derivatives .
Properties
CAS No. |
3878-26-0 |
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Molecular Formula |
C9H8N3O3S+ |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
3-(5-nitrofuran-2-yl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium |
InChI |
InChI=1S/C9H7N3O3S/c13-12(14)8-2-1-7(15-8)6-5-16-9-10-3-4-11(6)9/h1-2,5H,3-4H2/p+1 |
InChI Key |
QWNNGDMXFGRSPJ-UHFFFAOYSA-O |
Canonical SMILES |
C1C[N+]2=C(N1)SC=C2C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
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